Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate
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Overview
Description
Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. The reaction conditions often include the use of a base such as potassium t-butoxide and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzothiophene derivatives, including this compound, often involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives.
Scientific Research Applications
Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzothiophene derivatives.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit kinases, and interact with receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a hydroxy group and a carboxylate ester makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.
Properties
CAS No. |
65642-48-0 |
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Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
propan-2-yl 3-hydroxy-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-7(2)15-12(14)11-10(13)8-5-3-4-6-9(8)16-11/h3-7,13H,1-2H3 |
InChI Key |
NVNFRKLLTLSKRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=CC=CC=C2S1)O |
Origin of Product |
United States |
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